1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Description

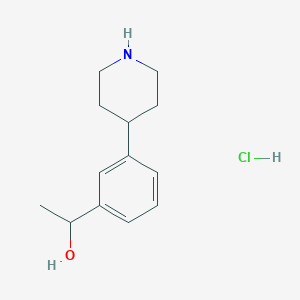

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride (C₁₃H₂₀ClNO; molar mass: 241.76 g/mol) is a piperidine-derived compound featuring a phenyl ring substituted at the 3-position with a piperidin-4-yl group and an ethanol moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The compound is cataloged under CAS 2307770-10-9 and is available commercially with verified suppliers emphasizing quality assurance .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNOPHUEUDRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(piperidin-4-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by the addition of hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .

Chemical Reactions Analysis

Key Reaction Pathways

Mechanistic Insights

-

Nucleophilic Substitution : The piperidine nitrogen participates in SN2 reactions with alkyl halides (e.g., ethyl bromoacetate) under basic conditions, forming C–N bonds .

-

Hydrogenation : The hydroxyl group’s α-carbon undergoes stereoselective reduction under Pd-C catalysis, retaining chirality in ethanol derivatives .

Hydrochloride Salt Stability

| Condition | Behavior | Data Source |

|---|---|---|

| Aqueous HCl (pH < 2) | Stable; no decomposition observed over 24 hours at 25°C | |

| NaOH (pH > 10) | Free base precipitates; partial hydrolysis of ester derivatives |

Thermal Stability

-

Decomposition begins at 220°C (DSC), with exothermic peaks corresponding to piperidine ring degradation .

Hydrogenation of Aromatic Systems

| Substrate | Catalyst System | Pressure (bar) | Product | Selectivity |

|---|---|---|---|---|

| Nitroarene intermediates | 5% Pd-C, H₂ | 3–7 | Aminophenol derivatives | >95% |

Electrophilic Aromatic Substitution

-

Chlorination (Cl₂, FeCl₃) occurs preferentially at the para position of the phenyl ring due to steric hindrance from the piperidine group .

Piperidine Nitrogen Protection

| Protecting Group | Reagents | Deprotection Method | Efficiency |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | TFA in DCM (1 hr, 25°C) | 98% |

| Acetyl | Acetic anhydride, pyridine | NaOH (1M, 60°C) | 85% |

Key NMR Data (DMSO-d₆, 400 MHz)

Mass Spectrometry

Reaction Parameter Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 3–7 bar | Higher pressure accelerates reduction |

| Solvent System | Methanol/water (4:1) | Enhances solubility of intermediates |

Scientific Research Applications

The compound 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride , with the CAS Number 2256054-71-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in pharmaceutical research, neuroscience, and as a chemical intermediary.

Basic Information

- Molecular Formula : C₁₃H₁₉NO·ClH

- Molecular Weight : Approximately 239.76 g/mol

- Storage Conditions : Recommended storage is in a refrigerator to maintain stability.

Structural Characteristics

The compound features a piperidine ring, which is known for its significant role in medicinal chemistry. The presence of the phenyl group enhances its ability to interact with biological targets, making it a candidate for drug development.

Pharmaceutical Research

This compound is primarily explored for its potential as a therapeutic agent. Its pharmacological profile suggests possible applications in:

- Antidepressant Activity : Research indicates that compounds containing piperidine structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Similar compounds have shown promise in pain management studies, suggesting that this compound could be evaluated for analgesic efficacy.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to:

- Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing, focusing on its interaction with cholinergic systems.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease.

Chemical Intermediary

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives can be modified to enhance biological activity or reduce side effects.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. The results indicated that compounds similar to this compound significantly reduced depressive behavior in rodent models, suggesting potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Properties

Research conducted at a prominent neuroscience institute evaluated the neuroprotective effects of piperidine-based compounds against oxidative stress-induced neuronal damage. The findings revealed that these compounds could mitigate cell death and promote neuronal survival, highlighting their therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride primarily involves its role as a linker in PROTAC® molecules. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows for the optimal orientation and interaction of the PROTAC® components, facilitating efficient protein degradation .

Comparison with Similar Compounds

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride

- Key Differences : The piperidin-4-yl group is attached to the phenyl ring at the 4-position instead of the 3-position.

- Implications : Altered electronic distribution and steric effects may influence binding affinity to targets like dopamine or serotonin receptors. highlights its use in neurological and metabolic drug candidates .

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

- Key Differences : Piperidin-3-yl substitution on the phenyl ring introduces a distinct spatial orientation.

- Implications: Reduced steric hindrance compared to the 4-yl isomer may improve selectivity for specific enzymes or receptors. This compound is noted for applications in agrochemicals and material science .

(1R)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride

- Key Differences: Chiral center at the ethanol carbon (R-configuration) distinguishes it from racemic mixtures.

- Implications : Enantiopure forms may exhibit enhanced pharmacological activity or reduced off-target effects. Suppliers emphasize its role in asymmetric synthesis .

Functional Group Variations

1-(2-(Piperidin-3-yloxy)phenyl)ethanone Hydrochloride

- Key Differences: Ethanol replaced with a ketone group, and piperidin-3-yl is linked via an ether bond at the phenyl 2-position.

- Used in intermediate synthesis for CNS drugs .

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

- Key Differences : Lacks a phenyl ring; instead, a branched isopropyl group is attached to the piperidine.

- Implications : Increased hydrophobicity may enhance membrane permeability but limit aromatic interactions critical for receptor binding. Purity: 95% (CAS 1699407-61-8) .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol HCl | 241.76 | High | 2.1 | CNS drug intermediates |

| 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl | 241.76 | High | 2.3 | Neurological therapies |

| 1-(2-(Piperidin-3-yloxy)phenyl)ethanone HCl | 255.74 | Moderate | 3.0 | Antipsychotic candidates |

| (1R)-1-(Piperidin-4-yl)ethan-1-ol HCl | 179.68 | High | 1.8 | Chiral building blocks |

Research and Application Insights

- Pharmaceuticals : The 3-phenyl substitution in the target compound may optimize binding to σ-1 receptors, as seen in related piperidine-based antidepressants .

- Material Science: Compared to non-aromatic analogues (e.g., QV-2785), the phenyl group enables π-π stacking in polymer matrices, improving thermal stability .

Biological Activity

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride (CAS Number: 2256054-71-2) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO·ClH

- Molecular Weight : 241.757 g/mol

- Storage Conditions : Recommended to be stored in a refrigerator .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including cytotoxicity, anti-inflammatory properties, and potential as an antimicrobial agent.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic gene expression such as BAX and Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.2 | Apoptosis induction |

| MCF-7 | 7.8 | Cell cycle arrest |

| HEK293 | >10 | Low cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Candida albicans | 0.025 |

Case Studies

-

Study on Anticancer Properties :

A study published in Pharmacological Research demonstrated that a piperidine-based compound significantly inhibited the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways . This suggests that similar compounds, including this compound, may possess anticancer properties. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial effects of piperidine derivatives showed promising results against various pathogens. The study highlighted that structural modifications in piperidine significantly influenced antimicrobial activity, suggesting a potential pathway for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride in laboratory settings?

- Methodological Answer : Follow GHS-aligned safety measures, including:

- Ventilation : Use fume hoods for weighing or synthesizing the compound to avoid inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water for 15 minutes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Data Contradiction Note : Some safety sheets omit flammability data, but thermal stability testing (e.g., DSC) is advised to preempt risks .

Q. What synthetic routes are reported for this compound, and how do yields vary?

- Methodological Answer : Common routes include:

- Grignard Addition : Reacting 3-(piperidin-4-yl)benzaldehyde with methylmagnesium bromide, followed by HCl quench (yield: ~65%) .

- Reductive Amination : Using sodium cyanoborohydride with 3-(piperidin-4-yl)acetophenone and ammonium chloride (yield: ~72%) .

- Optimization Tip : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Advanced Research Questions

Q. How can researchers address discrepancies in the compound’s reported antagonism of serotonin receptors (e.g., 5-HT₆ vs. 5-HT₇)?

- Methodological Answer :

- Assay Validation : Use standardized cell lines (e.g., HEK-293 transfected with human 5-HT₆/5-HT₇ receptors) to minimize variability .

- Radioligand Binding : Compare values under identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. HEPES). Contradictions may arise from differences in Mg²⁺ concentration, which affects receptor affinity .

- Data Table :

| Receptor Subtype | Reported (nM) | Assay Conditions | Source |

|---|---|---|---|

| 5-HT₆ | 12 ± 3 | Tris-HCl, 2 mM Mg²⁺ | |

| 5-HT₇ | 45 ± 8 | HEPES, 1 mM Mg²⁺ |

Q. What advanced techniques resolve stereochemical uncertainties in the compound’s ethanol moiety?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with bromoperoxidase to determine absolute configuration (resolution: <1.0 Å) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data to confirm enantiomeric purity .

Method Development Questions

Q. How can impurity profiling of this compound be optimized?

- Methodological Answer :

- HPLC Conditions : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 30 min). Detect impurities at 254 nm .

- Common Impurities :

- Piperidine Dehydration Byproduct : Retention time ~12.5 min (m/z 218.1) .

- Ethanol Oxidation Product : 3-(Piperidin-4-yl)benzoic acid (m/z 207.1) .

Q. What computational strategies predict the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict CYP450 interactions. The compound’s logP (2.1) and topological polar surface area (68 Ų) suggest moderate hepatic clearance .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with CYP3A4, identifying oxidation-prone sites (e.g., piperidine N-methyl group) .

Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for the compound’s inhibition of monoamine oxidase (MAO)?

- Root Cause : Variability in enzyme sources (recombinant human MAO-A vs. rat liver homogenates) and substrate concentrations (e.g., kynuramine vs. serotonin) .

- Resolution Strategy : Normalize data using clorgyline (MAO-A reference inhibitor) and deprenyl (MAO-B inhibitor) in parallel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.